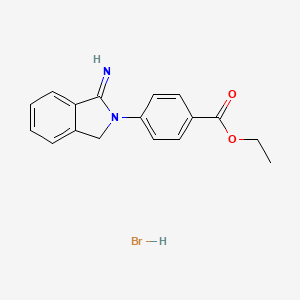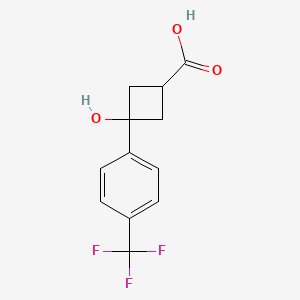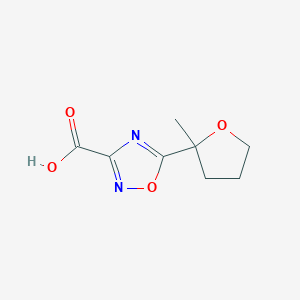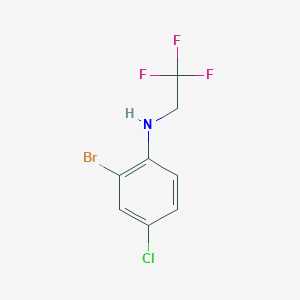
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoroethyl groups
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline can be synthesized through a multi-step process starting from 4-chloroaniline. The synthetic route involves the following steps:
Electrophilic Bromination: 4-chloroaniline undergoes electrophilic bromination to introduce a bromine atom at the ortho position relative to the amino group, forming 2-bromo-4-chloroaniline.
N-Alkylation: The 2-bromo-4-chloroaniline is then subjected to N-alkylation using 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Nitro derivatives are formed.
Reduction: Amines are produced.
科学研究应用
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-4-chloroaniline: Lacks the trifluoroethyl group, making it less lipophilic and potentially less bioactive.
4-Chloro-2-(trifluoroacetyl)aniline: Contains a trifluoroacetyl group instead of a trifluoroethyl group, which can alter its chemical reactivity and biological activity.
Uniqueness
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H6BrClF3N |
|---|---|
分子量 |
288.49 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI 键 |
SQIKOHGQMPPTHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Br)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


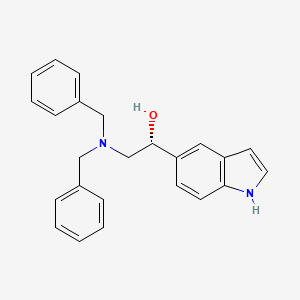
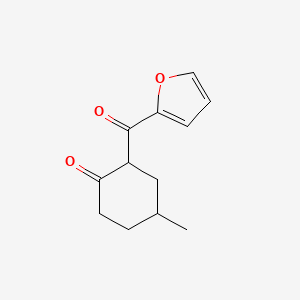
![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
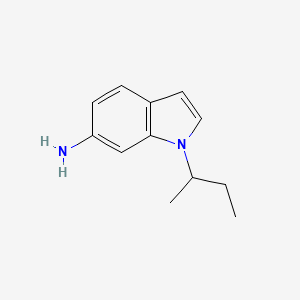
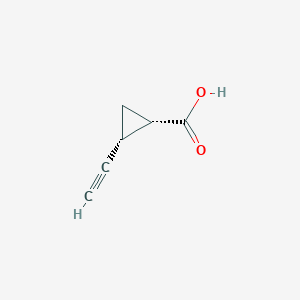
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)
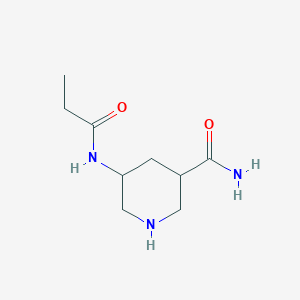
![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
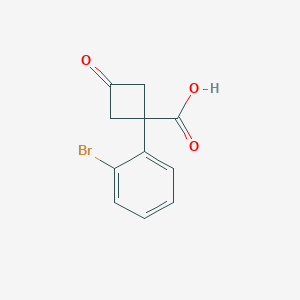
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
